5-Nitropyridin-3-amine
Overview
Description
5-Nitropyridin-3-amine: is an organic compound with the molecular formula C₅H₅N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the nitration of 3-aminopyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Nitropyridin-3-amine can undergo reduction reactions to convert the nitro group to an amino group, forming 3,5-diaminopyridine.
Common Reagents and Conditions:
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Ammonia, amines, halogens.
Major Products:
3,5-Diaminopyridine: Formed by the reduction of this compound.
Various Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
5-Nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other materials. Its reactivity allows for the creation of specialized materials with desired properties .
Mechanism of Action
The mechanism of action of 5-Nitropyridin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic attacks. These interactions enable the compound to modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.
5-Aminopyridine: Similar structure but lacks the nitro group at the 5-position.
3,5-Dinitropyridine: Contains two nitro groups at the 3 and 5 positions.
Uniqueness:
5-Nitropyridin-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
5-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376548 | |
Record name | 5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-59-8 | |
Record name | 5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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